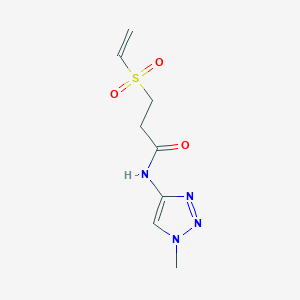

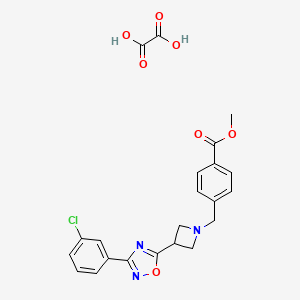

![molecular formula C11H12N2O B2388378 1-[(4-methylbenzyl)oxy]-1H-imidazole CAS No. 320424-24-6](/img/structure/B2388378.png)

1-[(4-methylbenzyl)oxy]-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The imidazole name was reported by Arthur Rudolf Hantzsch in 1887 . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Fuel Cell Electrolyte Research

1-[(4-methylbenzyl)oxy]-1H-imidazole and its derivatives have been studied for their potential in fuel cell applications. Imidazole and 1-methyl imidazole have been used as additives in polybenzimidazole membranes equilibrated with phosphoric acid, which is a high-temperature proton-conducting polymer electrolyte system. The additives' influence on the conductivity of these membranes was explored, showing significant effects on performance at temperatures ranging from 80-200°C under various humidity conditions (Schechter & Savinell, 2002).

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives containing this compound have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These derivatives displayed significant antimicrobial effectiveness, particularly against certain bacterial strains, and also showed notable antioxidant properties (Menteşe, Ülker & Kahveci, 2015).

Heme Oxygenase Inhibition

Research has been conducted on 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes, including derivatives of this compound, for their ability to inhibit heme oxygenase. These compounds have shown selective inhibition for the HO-1 isozyme and are structurally distinct from metalloporphyrins (Roman et al., 2007).

Antiviral Activity

Imidazole derivatives, including those with a this compound structure, have been synthesized and evaluated for their inhibitory effects on the replication of viruses. These compounds, particularly those substituted with benzyl and 4-methylbenzyl groups, have shown specific inhibitory activities against certain viruses, highlighting their potential in antiviral research (Golankiewicz et al., 1995).

Angiotensin II Receptor Antagonism

Research into N-(biphenylylmethyl)imidazoles, which include this compound derivatives, has shown potent antihypertensive effects upon oral administration, suggesting potential applications in the treatment of hypertension (Carini et al., 1991).

Electrochemical Applications

Electrosynthesis of imidazole derivatives, including this compound, has been explored for their use as bifunctional electrocatalysts. Such compounds have been effective in the simultaneous determination of various compounds like ascorbic acid and acetaminophen, demonstrating their versatility in electrochemical applications (Nasirizadeh et al., 2013).

作用機序

Target of Action

It is known that imidazoles, the class of compounds to which this molecule belongs, are key components in functional molecules used in a diverse range of applications .

Mode of Action

Imidazoles, in general, are known for their versatility and utility in various areas, suggesting that the mode of action can vary depending on the specific application .

Biochemical Pathways

Imidazoles are known to be involved in a wide range of applications, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Imidazoles are known for their diverse range of applications, suggesting that the results of their action can vary widely .

特性

IUPAC Name |

1-[(4-methylphenyl)methoxy]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-10-2-4-11(5-3-10)8-14-13-7-6-12-9-13/h2-7,9H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCAVIQGSBUBHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2388295.png)

![[2-(Difluoromethyl)-3-fluorophenyl]methanol](/img/structure/B2388300.png)

![Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate](/img/structure/B2388305.png)

![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B2388309.png)

![N-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2388310.png)

![2-[2-(azepan-1-ylcarbonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2388316.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388317.png)